molecular formula C20H27Cl3N2O4 B12622670 C20H27Cl3N2O4

C20H27Cl3N2O4

Cat. No.: B12622670
M. Wt: 465.8 g/mol
InChI Key: KZFWKGGJIXZEAR-UHFFFAOYSA-N
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Description

The compound with the molecular formula C20H27Cl3N2O4 Chlorpheniramine maleate . It is a white crystalline powder that is soluble in water, alcohol, and chloroform. This compound is widely used as an antihistamine to relieve symptoms of allergy, hay fever, and the common cold .

Preparation Methods

Synthetic Routes and Reaction Conditions

Chlorpheniramine maleate is synthesized through a multi-step process. The initial step involves the preparation of 4-chlorobenzylpyridine . This is achieved by reacting 4-chlorobenzyl chloride with pyridine in the presence of a base. The resulting product is then reacted with dimethylaminoethyl chloride to form chlorpheniramine . Finally, chlorpheniramine is reacted with maleic acid to produce chlorpheniramine maleate .

Industrial Production Methods

Industrial production of chlorpheniramine maleate follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the production process and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

Chlorpheniramine maleate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various metabolites and amine derivatives . These products are often studied for their pharmacological properties and potential therapeutic applications .

Scientific Research Applications

Chlorpheniramine maleate has a wide range of scientific research applications:

Mechanism of Action

Chlorpheniramine maleate exerts its effects by blocking histamine H1 receptors . This prevents histamine from binding to its receptors, thereby reducing the symptoms of allergic reactions such as itching, swelling, and redness. The compound also has mild anticholinergic and sedative effects, which contribute to its overall therapeutic profile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Chlorpheniramine maleate is unique due to its potent antihistaminic activity and low toxicity . It is also one of the most widely used first-generation antihistamines, making it a valuable compound in both clinical and research settings .

Properties

Molecular Formula

C20H27Cl3N2O4

Molecular Weight

465.8 g/mol

IUPAC Name

2-chloro-3-hydroxy-4-[(2-morpholin-4-ylethylamino)methyl]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one;dihydrochloride

InChI

InChI=1S/C20H25ClN2O4.2ClH/c21-17-11-15-13-3-1-2-4-14(13)20(25)27-19(15)16(18(17)24)12-22-5-6-23-7-9-26-10-8-23;;/h11,22,24H,1-10,12H2;2*1H

InChI Key

KZFWKGGJIXZEAR-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=CC(=C(C(=C3OC2=O)CNCCN4CCOCC4)O)Cl.Cl.Cl

Origin of Product

United States

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